4-chloro-3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole
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Overview
Description
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 4-chloro-3-(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole with phenyl methyl ether under specific conditions such as controlled temperature and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms or other substituents can be replaced with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in pain signaling, thereby exerting analgesic effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-CHLORO-3-(TRIFLUOROMETHYL)-PHENYL]-4-PIPERIDINOL: Known for its analgesic properties.
4-((4’-CHLORO-3’-METHYLPHENOXY)METHYL)PHENYLBORONIC ACID: Used in various chemical reactions, including Suzuki–Miyaura coupling.
Uniqueness
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H23ClN2O2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23ClN2O2/c1-17-6-4-5-7-20(17)16-28-25(19-10-14-22(30-3)15-11-19)23(26)24(27-28)18-8-12-21(29-2)13-9-18/h4-15H,16H2,1-3H3 |
InChI Key |
UVTMPBCRCHAPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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